molecular formula C17H14N4O2S B3733772 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide

Cat. No. B3733772
M. Wt: 338.4 g/mol
InChI Key: AUIRNJBDBDXZCR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide, also known as DPTA, is a chemical compound that has been widely used in scientific research. It is a thioamide derivative of diphenylacetic acid and has been found to exhibit various biochemical and physiological effects.

Mechanism of Action

The mechanism of action of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide is not fully understood. However, it has been reported to bind to serum albumin and other proteins, which may affect the pharmacokinetics and pharmacodynamics of drugs. 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has also been found to inhibit the activity of topoisomerase II, an enzyme that is involved in DNA replication and repair, which may contribute to its anticancer activity.
Biochemical and Physiological Effects:
2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has been found to exhibit various biochemical and physiological effects. It has been reported to inhibit the growth of cancer cells and induce apoptosis. 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has also been found to induce the expression of heat shock proteins, which are involved in cellular stress response. In addition, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has been shown to exhibit antioxidant activity and protect against oxidative stress.

Advantages and Limitations for Lab Experiments

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has several advantages for lab experiments. It is a stable and water-soluble compound that can be easily synthesized. 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has also been found to exhibit low toxicity, which makes it suitable for in vitro and in vivo studies. However, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has some limitations, such as its limited solubility in organic solvents and its potential to bind to other proteins besides serum albumin, which may affect the interpretation of experimental results.

Future Directions

There are several future directions for the study of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide. One potential direction is to further investigate its anticancer activity and explore its potential as a chemotherapeutic agent. Another direction is to study the interaction of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide with other proteins besides serum albumin and its effect on drug binding. In addition, the development of new synthesis methods and modifications of the chemical structure of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide may lead to the discovery of new compounds with improved properties.
Conclusion:
In conclusion, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide is a chemical compound that has been widely used in scientific research. It has been found to exhibit various biochemical and physiological effects and has been studied as a potential anticancer agent. The synthesis method of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide involves the reaction of diphenylacetic acid with thiosemicarbazide in the presence of acetic anhydride. 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has several advantages for lab experiments, but also has some limitations. There are several future directions for the study of 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide, which may lead to the discovery of new compounds with improved properties.

Scientific Research Applications

2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has been widely used in scientific research as a probe for studying the binding of drugs to serum albumin. It has also been used as a fluorescent probe for the detection of metal ions. In addition, 2-[(5-oxo-4,5-dihydro-1,2,4-triazin-3-yl)thio]-N,N-diphenylacetamide has been found to exhibit anticancer activity and has been studied as a potential anticancer agent.

properties

IUPAC Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14N4O2S/c22-15-11-18-20-17(19-15)24-12-16(23)21(13-7-3-1-4-8-13)14-9-5-2-6-10-14/h1-11H,12H2,(H,19,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AUIRNJBDBDXZCR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N(C2=CC=CC=C2)C(=O)CSC3=NN=CC(=O)N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

338.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[(5-oxo-4H-1,2,4-triazin-3-yl)sulfanyl]-N,N-diphenylacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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